molecular formula C14H11N3O2S B10938864 N-(4-methylpyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(4-methylpyridin-2-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B10938864
M. Wt: 285.32 g/mol
InChI Key: FYQSYVCOYNLCKN-UHFFFAOYSA-N
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Description

N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

    Introduction of Pyridyl and Thienyl Groups: The pyridyl and thienyl groups can be introduced through various coupling reactions such as Suzuki or Stille coupling.

    Amidation: The final step involves the formation of the amide bond between the isoxazolecarboxylic acid and the amine group of the pyridyl derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYL-2-PYRIDYL)-5-(2-FURYL)-3-ISOXAZOLECARBOXAMIDE
  • N-(4-METHYL-2-PYRIDYL)-5-(2-PHENYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

N-(4-METHYL-2-PYRIDYL)-5-(2-THIENYL)-3-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of pyridyl, thienyl, and isoxazolecarboxamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-9-4-5-15-13(7-9)16-14(18)10-8-11(19-17-10)12-3-2-6-20-12/h2-8H,1H3,(H,15,16,18)

InChI Key

FYQSYVCOYNLCKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=NOC(=C2)C3=CC=CS3

Origin of Product

United States

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